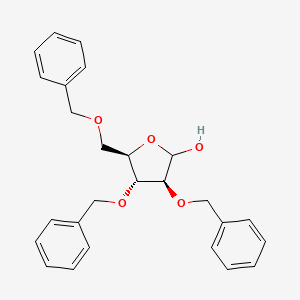
2,3,5-Tri-O-benzyl-D-arabinofuranose
概要
説明
2,3,5-Tri-O-benzyl-D-arabinofuranose is a derivative of arabinofuranose, a type of aldopentose sugar. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at the 2, 3, and 5 positions of the D-arabinofuranose molecule. It has the molecular formula C26H28O5 and a molecular weight of 420.50 g/mol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
作用機序
Target of Action
2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .
Mode of Action
It’s known to be involved in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate . This suggests that it may interact with its targets through biochemical reactions that facilitate this synthesis.
Biochemical Pathways
Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that it’s involved in the metabolic pathways related to the metabolism of D-arabinose and N-acetyl-α-D-mannosamine 1-phosphate.
Pharmacokinetics
It’s known to be slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution in the body.
Result of Action
Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that its action results in the production of this compound.
Action Environment
It’s known to be stable under storage conditions of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.
生化学分析
Biochemical Properties
2,3,5-Tri-O-benzyl-D-arabinofuranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycosides. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The benzyl groups on this compound provide steric hindrance, which can influence the enzyme’s activity and specificity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further affecting its biochemical properties .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of glycosyltransferases, leading to alterations in glycosylation patterns on proteins and lipids. These changes can impact cell signaling and communication, ultimately affecting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating their activity. The benzyl groups on the compound can interact with hydrophobic pockets on enzymes, influencing their conformation and function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cell death or dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the synthesis and breakdown of complex carbohydrates. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The benzyl groups on the compound can influence its interaction with transporters and binding proteins, affecting its distribution and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the Golgi apparatus, where it can participate in glycosylation reactions. The subcellular localization of this compound is crucial for its role in biochemical processes and its overall effectiveness .
準備方法
The synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose typically involves the protection of the hydroxyl groups of D-arabinofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反応の分析
2,3,5-Tri-O-benzyl-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC typically yields aldehydes, while reduction with NaBH4 results in alcohols.
科学的研究の応用
2,3,5-Tri-O-benzyl-D-arabinofuranose has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is involved in the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex chemical entities
類似化合物との比較
2,3,5-Tri-O-benzyl-D-arabinofuranose can be compared with other benzylated sugars such as:
- 2,3,4-Tri-O-benzyl-L-fucopyranose
- Tri-O-benzyl-D-galactal
- Tri-O-benzoyl-D-galactal
These compounds share similar protective groups but differ in the sugar backbone and the positions of the benzyl groups. The uniqueness of this compound lies in its specific configuration and the positions of the benzyl groups, which make it suitable for particular synthetic applications .
特性
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-DYXQDRAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453669 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37776-25-3 | |
| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


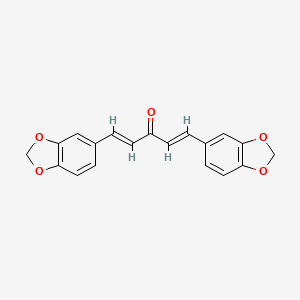
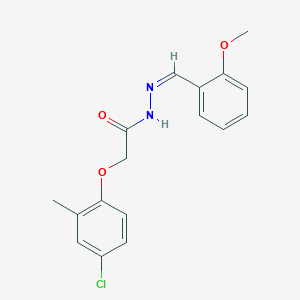
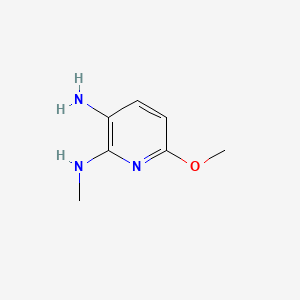
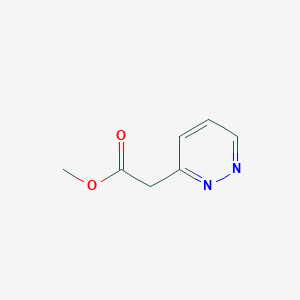
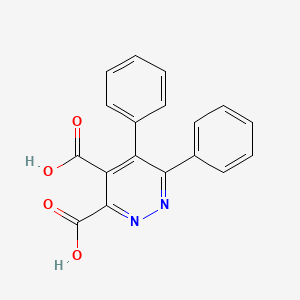
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
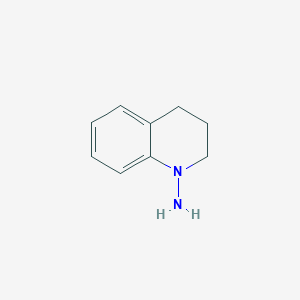

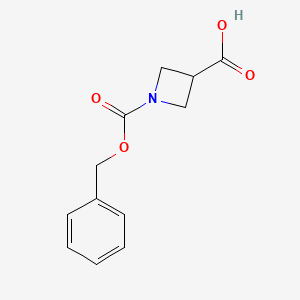
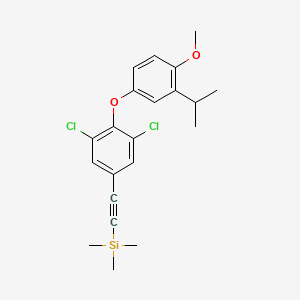
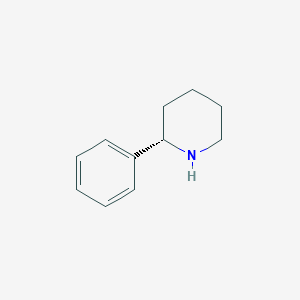
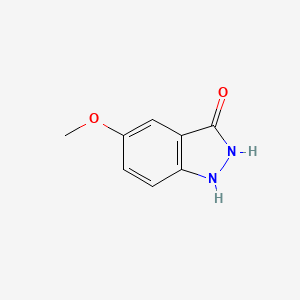
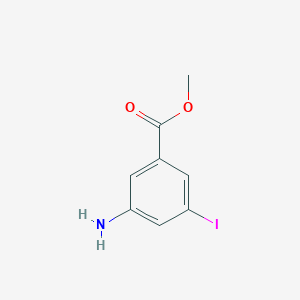
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
